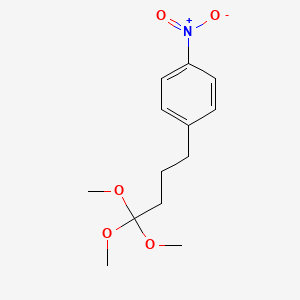
5-(Ethenyloxy)hept-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Ethenyloxy)hept-3-ene is an organic compound characterized by the presence of an ethenyloxy group attached to a hept-3-ene backbone This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethenyloxy)hept-3-ene can be achieved through several methods. One common approach involves the reaction of hept-3-ene with ethenol in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps, such as distillation or chromatography, are employed to isolate the compound from any by-products or impurities.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Ethenyloxy)hept-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The ethenyloxy group can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Various nucleophiles, such as halides or amines, can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can lead to a diverse array of functionalized derivatives.
Applications De Recherche Scientifique
5-(Ethenyloxy)hept-3-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-(Ethenyloxy)hept-3-ene involves its interaction with specific molecular targets and pathways. The ethenyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate biological processes, such as enzyme activity or receptor binding, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hept-3-ene: A simple alkene with a similar backbone but lacking the ethenyloxy group.
5-(Methoxy)hept-3-ene: A compound with a methoxy group instead of an ethenyloxy group.
5-(Ethenyloxy)hex-3-ene: A shorter-chain analogue with similar functional groups.
Uniqueness
5-(Ethenyloxy)hept-3-ene is unique due to the presence of the ethenyloxy group, which imparts distinct reactivity and potential applications. This functional group allows for a broader range of chemical modifications and interactions compared to its simpler analogues.
Propriétés
| 90363-14-7 | |
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
5-ethenoxyhept-3-ene |
InChI |
InChI=1S/C9H16O/c1-4-7-8-9(5-2)10-6-3/h6-9H,3-5H2,1-2H3 |
Clé InChI |
PGPXSPCSXBRFNI-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC(CC)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-(Dimethylamino)phenyl]-5-(piperidin-1-yl)pentanamide](/img/structure/B14363710.png)
![1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene](/img/structure/B14363713.png)
